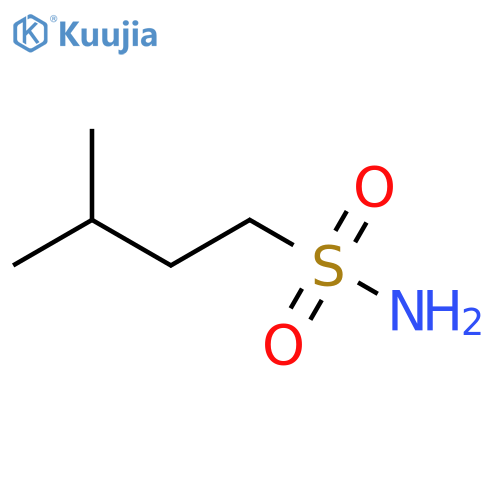Cas no 98138-19-3 (3-methylbutane-1-sulfonamide)

3-methylbutane-1-sulfonamide structure
商品名:3-methylbutane-1-sulfonamide
CAS番号:98138-19-3
MF:C5H13NO2S
メガワット:151.22722029686
CID:4667799
3-methylbutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-butane-1-sulfonic acid amide
- 3-methylbutane-1-sulfonamide
- 1-Butanesulfonamide, 3-methyl-
-
- インチ: 1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
- InChIKey: YUYXBLYSKPNXPT-UHFFFAOYSA-N
- ほほえんだ: C(S(N)(=O)=O)CC(C)C
3-methylbutane-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-74442-0.05g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 0.05g |
$88.0 | 2024-05-23 | |
| TRC | M295073-25mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 25mg |
$ 70.00 | 2022-06-04 | ||
| Enamine | EN300-74442-0.5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 0.5g |
$353.0 | 2024-05-23 | |
| Ambeed | A1128864-1g |
3-Methylbutane-1-sulfonamide |
98138-19-3 | 95% | 1g |
$384.0 | 2023-03-20 | |
| 1PlusChem | 1P01AHV2-100mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 100mg |
$182.00 | 2025-03-19 | |
| Aaron | AR01AI3E-500mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 500mg |
$511.00 | 2025-02-09 | |
| A2B Chem LLC | AV68526-250mg |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 250mg |
$233.00 | 2024-07-18 | |
| 1PlusChem | 1P01AHV2-2.5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 2.5g |
$1203.00 | 2024-04-19 | |
| A2B Chem LLC | AV68526-5g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 5g |
$1471.00 | 2024-07-18 | |
| 1PlusChem | 1P01AHV2-10g |
3-methylbutane-1-sulfonamide |
98138-19-3 | 95% | 10g |
$2564.00 | 2024-04-19 |
3-methylbutane-1-sulfonamide 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
98138-19-3 (3-methylbutane-1-sulfonamide) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 849353-34-0(4-bromopyrimidin-5-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
